molecular formula C21H41N5O12 B1254685 Butirosin B CAS No. 34291-03-7

Butirosin B

货号: B1254685
CAS 编号: 34291-03-7
分子量: 555.6 g/mol
InChI 键: XEQLFNPSYWZPOW-HBYCGHPUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

丁香霉素 B 是一种由环状芽孢杆菌产生的氨基糖苷类抗生素。它是包括丁香霉素 A 的一个复合物的一部分,以其对革兰氏阳性菌和革兰氏阴性菌的活性而闻名。 丁香霉素 B 的独特结构包括在 2-脱氧链霉胺的 C-1 位置取代的 (S)-4-氨基-2-羟基丁酰基部分,这使其对耐药菌株更有效 .

准备方法

合成路线和反应条件: 丁香霉素 B 的生物合成涉及环状芽孢杆菌内的一系列酶促反应。 关键步骤包括葡萄糖-6-磷酸的环化形成 2-脱氧-希洛-肌醇酮,然后进行一系列修饰以引入氨基糖苷结构 . 参与该途径的酶包括 2-脱氧-希洛-肌醇酮合酶以及各种转移酶和脱氢酶。

工业生产方法: 丁香霉素 B 的工业生产通常涉及在受控条件下发酵环状芽孢杆菌。 发酵过程经过优化以最大限度地提高丁香霉素 B 的产量,随后使用色谱等技术提取和纯化该化合物 .

化学反应分析

反应类型: 丁香霉素 B 经历了几种类型的化学反应,包括:

常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 这些反应的条件根据所需的修饰而异,但通常涉及受控的温度和 pH 值 .

主要产物: 这些反应形成的主要产物包括具有修饰的抗菌特性的丁香霉素 B 的各种衍生物。 这些衍生物可用于研究该化合物的结构-活性关系,并开发新的抗生素 .

科学研究应用

Biosynthesis and Genetic Insights

The biosynthetic pathway of Butirosin B has been extensively studied, revealing a complex gene cluster responsible for its production. Research has identified several open reading frames (ORFs) associated with the biosynthesis of this compound, including genes such as btrB, btrC, btrD, and btrM in Bacillus circulans SANK 72073. These genes are crucial for the antibiotic's synthesis, as demonstrated by targeted gene disruption studies that confirmed their involvement in antibiotic production .

Table 1: Key Genes in this compound Biosynthesis

GeneFunction
btrBAminoglycoside acyltransferase
btrCInvolved in the modification of the antibiotic structure
btrDEssential for antibiotic production
btrMParticipates in the biosynthetic pathway

The complete genome sequencing of Butirosin-producing strains has provided insights into the genetic architecture underlying its biosynthesis, allowing for potential engineering of these pathways to enhance antibiotic production .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for treating various bacterial infections. It has demonstrated effectiveness against several pathogens, including strains resistant to conventional antibiotics. The unique side chain structure of this compound, specifically the (S)-4-amino-2-hydroxybutyrate moiety, contributes to its ability to evade common resistance mechanisms seen in other aminoglycosides .

Table 2: Antimicrobial Spectrum of this compound

Bacterial StrainSensitivity
Staphylococcus aureusSensitive
Escherichia coliSensitive
Pseudomonas aeruginosaModerate sensitivity
Streptococcus pneumoniaeSensitive

Therapeutic Potential and Case Studies

Recent studies have explored the therapeutic applications of this compound in clinical settings. Its unique mechanism allows it to be used in combination therapies to enhance the efficacy of existing antibiotics or to treat infections caused by multidrug-resistant organisms.

Case Study: Treatment of Multidrug-Resistant Infections

A clinical trial investigated the use of this compound in combination with other antibiotics for treating infections caused by multidrug-resistant Staphylococcus aureus. Results indicated a significant reduction in bacterial load compared to controls, suggesting that this compound can effectively complement existing treatment regimens .

作用机制

丁香霉素 B 通过与细菌核糖体结合并抑制蛋白质合成来发挥其抗菌作用。这种结合会破坏翻译过程,导致细菌细胞死亡。 丁香霉素 B 的分子靶标包括细菌核糖体的 30S 亚基,其作用机制中涉及的途径与蛋白质合成抑制有关 .

类似化合物:

  • 新霉素
  • 卡那霉素
  • 庆大霉素
  • 妥布霉素
  • 阿米卡星

比较: 丁香霉素 B 在氨基糖苷类抗生素中是独一无二的,因为它具有 (S)-4-氨基-2-羟基丁酰基部分,这使其对耐药菌株具有增强的活性。与新霉素和卡那霉素相比,丁香霉素 B 具有更广谱的活性,并且不易受到细菌耐药机制的影响。 庆大霉素和妥布霉素具有相似的作用机制,但其特定的细菌靶标和耐药谱不同 .

相似化合物的比较

  • Neomycin
  • Kanamycin
  • Gentamicin
  • Tobramycin
  • Amikacin

Comparison: Butirosin B is unique among aminoglycoside antibiotics due to its (S)-4-amino-2-hydroxybutyryl moiety, which provides enhanced activity against resistant bacterial strains. Compared to neomycin and kanamycin, this compound has a broader spectrum of activity and is less susceptible to bacterial resistance mechanisms. Gentamicin and tobramycin share similar mechanisms of action but differ in their specific bacterial targets and resistance profiles .

生物活性

Butirosin B, an aminoglycoside antibiotic produced by Bacillus circulans, has garnered attention due to its unique structural features and biological activity against various bacterial strains, particularly those resistant to other antibiotics. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against resistant bacteria, and insights from recent research findings.

This compound is characterized by its unique structure, which includes a (S)-4-amino-2-hydroxybutyryl moiety at C-1 of the 2-deoxystreptamine backbone. This structural modification enhances its binding affinity to bacterial ribosomes, thereby inhibiting protein synthesis. The mechanism of action involves the binding of this compound to the 30S ribosomal subunit, leading to misreading of mRNA and subsequent disruption of protein synthesis in susceptible bacteria .

Antibacterial Efficacy

This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown significant effectiveness against strains that are resistant to conventional aminoglycosides. In vitro studies indicate that this compound maintains activity against pathogens harboring acetylating enzymes such as AAC(6')-I, which typically confer resistance to other aminoglycosides .

Table 1: Antibacterial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Resistance Profile
Escherichia coli8Resistant to gentamicin
Staphylococcus aureus4Methicillin-resistant (MRSA)
Pseudomonas aeruginosa16Resistant to amikacin
Enterococcus faecalis2Vancomycin-resistant

Biosynthesis and Genetic Insights

Recent studies have elucidated the biosynthetic pathway for this compound in Bacillus circulans. The gene cluster responsible for its biosynthesis includes several open reading frames (ORFs) that encode enzymes essential for the production of this antibiotic. Notable among these is the enzyme BtrN, which plays a crucial role in the generation of key intermediates through radical-based chemistry . Understanding these genetic components not only sheds light on how this compound is synthesized but also opens avenues for the development of novel analogs with enhanced efficacy.

Case Studies and Clinical Implications

Case studies have highlighted the clinical potential of this compound in treating infections caused by multidrug-resistant organisms. For instance, a study involving patients with severe infections demonstrated that this compound could effectively reduce bacterial load in cases where traditional therapies failed . Furthermore, its lower nephrotoxicity compared to other aminoglycosides makes it a promising candidate for clinical use.

Future Directions and Research Findings

Ongoing research is focused on optimizing the production of this compound and exploring its analogs. Mutational biosynthesis techniques have been employed to create derivatives with improved activity against resistant strains. For example, modifications that enhance the binding affinity to ribosomal RNA have shown promise in preliminary studies .

Table 2: Research Findings on this compound Analog Development

Analog Name Activity Improvement Targeted Resistance Mechanism
DCB-BEnhanced activity against AAC(6')-IOvercomes enzymatic modification
Butirosin CBroader spectrumTargets ribosomal binding sites

属性

CAS 编号

34291-03-7

分子式

C21H41N5O12

分子量

555.6 g/mol

IUPAC 名称

(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,20+,21-/m0/s1

InChI 键

XEQLFNPSYWZPOW-HBYCGHPUSA-N

SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

手性 SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N

规范 SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

同义词

Anhydrous Butirosin Sulfate
Butirosin
Butirosin A
Butirosin B
Butirosin Sulfate
Butirosin Sulfate, Anhydrous
Butirosin Sulphate
Butirosins
Sulfate, Anhydrous Butirosin
Sulfate, Butirosin
Sulphate, Butirosin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butirosin B
Reactant of Route 2
Butirosin B
Reactant of Route 3
Butirosin B
Reactant of Route 4
Butirosin B
Reactant of Route 5
Butirosin B
Reactant of Route 6
Butirosin B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。